2-(2-Methylphenyl)propan-2-ol
Description
Structural Context within Aromatic Tertiary Alcohols
2-(2-Methylphenyl)propan-2-ol belongs to the class of aromatic tertiary alcohols. libretexts.org This classification is defined by a hydroxyl (-OH) group bonded to a tertiary carbon atom, which is itself directly attached to an aromatic ring. libretexts.orgwikipedia.org In this specific molecule, the aromatic component is a toluene (B28343) ring, and the tertiary carbon is also bonded to two methyl groups. nih.gov
The general structure of tertiary alcohols makes them resistant to oxidation under mild conditions, a key difference from primary and secondary alcohols which can be oxidized to aldehydes, ketones, or carboxylic acids. wikipedia.orgsolubilityofthings.com The presence of the bulky tertiary butyl group and the adjacent methyl group on the phenyl ring in this compound creates steric hindrance that influences its reactivity and physical properties. libretexts.org Like other alcohols, the hydroxyl group allows for the formation of hydrogen bonds, which affects properties like boiling point and solubility. wikipedia.org
Table 1: Structural and Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C10H14O |
| Molecular Weight | 150.22 g/mol |
| CAS Number | 7572-79-4 |
| Boiling Point | 204.8 °C at 760 mmHg |
| Density | 0.979 g/cm³ |
Data sourced from PubChem and other chemical suppliers. nih.govamericanelements.comchemsrc.com
Interdisciplinary Relevance in Chemical Sciences and Beyond
The utility of this compound and related aromatic tertiary alcohols extends across various scientific fields. In organic synthesis, these compounds are valuable intermediates. smolecule.com For instance, they can undergo reactions like Friedel-Crafts alkylation, a fundamental process for creating carbon-carbon bonds with aromatic rings. researchgate.netrsc.org The development of catalytic systems, including those using iron, for such alkylations with unactivated tertiary alcohols highlights an area of active research. researchgate.netdntb.gov.ua
Beyond synthetic chemistry, there is growing interest in the biological activities of molecules derived from or structurally related to this compound. While direct biological applications of this specific compound are not extensively documented, related structures are explored in medicinal chemistry for developing new therapeutic agents. smolecule.comsmolecule.com The study of such compounds can involve understanding their interactions with biological macromolecules like proteins and nucleic acids. smolecule.com Furthermore, some aromatic alcohols have applications in the fragrance and flavor industry, although the specific sensory properties of this compound are not widely reported. ontosight.ai
Current Research Frontiers and Emerging Applications
Contemporary research is focused on expanding the synthetic utility of this compound and similar tertiary alcohols. A significant area of investigation is the development of more efficient and environmentally friendly catalytic methods for their reactions. researchgate.netdntb.gov.ua This includes the use of dual Brønsted/Lewis acid catalysis to promote site-selective alkylation of arenes, which is crucial for synthesizing complex molecules with quaternary carbon centers. researchgate.netrsc.org
The exploration of novel applications for compounds synthesized from this compound is another active frontier. For example, derivatives of similar aromatic alcohols are being investigated for their potential in materials science. smolecule.com The unique structural features of these molecules can be leveraged to create new polymers or functional materials. As research continues, the full potential of this compound as a versatile chemical building block is expected to be further realized, leading to new discoveries and applications in both academic and industrial settings. americanelements.com
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-8-6-4-5-7-9(8)10(2,3)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRCLVBKYONQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288138 | |
| Record name | 2-(2-methylphenyl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288138 | |
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Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7572-79-4 | |
| Record name | NSC54363 | |
| Source | DTP/NCI | |
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| Record name | 2-(2-methylphenyl)propan-2-ol | |
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| Record name | 2-(2-methylphenyl)propan-2-ol | |
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Reaction Mechanisms and Chemical Transformations of 2 2 Methylphenyl Propan 2 Ol
Acid-Catalyzed Dehydration Reactions
The acid-catalyzed dehydration of 2-(2-methylphenyl)propan-2-ol is a classic elimination reaction that proceeds via an E1 (unimolecular elimination) mechanism. This process involves the removal of a water molecule to form an alkene.
The initial step in the E1 dehydration mechanism is the protonation of the hydroxyl group by an acid catalyst, such as sulfuric acid or phosphoric acid, to form a good leaving group, water. chemguide.co.uk Subsequently, the departure of the water molecule results in the formation of a carbocation intermediate. chemguide.co.uk
In the case of this compound, this intermediate is a tertiary benzylic carbocation. The stability of this carbocation is a critical factor driving the reaction forward. Its stability is enhanced by two main factors:
Inductive Effect: The three alkyl groups (two methyl groups and the tolyl group) attached to the positively charged carbon atom donate electron density through the sigma bonds, helping to disperse the positive charge.
Resonance Effect: The proximity of the phenyl ring allows for the delocalization of the positive charge into the aromatic system through resonance, further stabilizing the carbocation.
The formation of this relatively stable tertiary benzylic carbocation is the rate-determining step of the reaction.
Following the formation of the carbocation, a base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. In the case of this compound, there are two types of adjacent protons that can be removed, leading to two possible alkene products. This aspect of the reaction is governed by regioselectivity.
According to Zaitsev's rule , the major product of an elimination reaction is typically the more substituted (and therefore more stable) alkene. ucalgary.ca In this context, removal of a proton from the methyl group would lead to the less substituted alkene, while removal of a proton from the tolyl group's methyl substituent is not possible. Therefore, the primary competition is between the formation of an exocyclic and an endocyclic double bond. The expected major product would be the more stable alkene.
The stereochemical outcome of the reaction can result in the formation of both E and Z isomers if the resulting alkene has appropriate substituents on the double bond. The relative stabilities of these stereoisomers will influence their proportions in the final product mixture.
| Starting Material | Possible Alkene Products (Regioisomers) | Major Product (Predicted by Zaitsev's Rule) |
| This compound | 2-(2-Methylphenyl)prop-1-ene | 1-Methyl-2-(prop-1-en-2-yl)benzene |
Note: The table presents the predicted major product based on general principles of alkene stability. Actual product distribution can be influenced by reaction conditions.
The dehydration of alcohols can be subject to either kinetic or thermodynamic control. researchgate.net
Kinetic Control: At lower temperatures, the reaction is irreversible, and the major product is the one that is formed fastest (i.e., via the lowest activation energy pathway). This often leads to the formation of the less stable, or "Hofmann," product. libretexts.orgyoutube.com
Thermodynamic Control: At higher temperatures, the reaction becomes reversible, allowing for an equilibrium to be established. Under these conditions, the major product is the most thermodynamically stable one, which is typically the Zaitsev product. youtube.com
For the dehydration of this compound, harsher conditions (higher temperatures and stronger acids) would favor the formation of the more thermodynamically stable alkene.
Oxidation Reactions
Tertiary alcohols, such as this compound, are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbon bearing the hydroxyl group. chemguide.co.ukbyjus.com Oxidation, when it does occur, typically requires harsh conditions and often proceeds through different pathways than primary or secondary alcohols.
Direct oxidation of a tertiary alcohol to a carbonyl compound without the cleavage of carbon-carbon bonds is not a facile process. However, some specialized reagents and reaction conditions have been developed for the oxidation of certain tertiary alcohols, particularly benzylic ones. For instance, some ruthenium-based catalysts have shown efficacy in the oxidation of secondary alcohols, and similar approaches could potentially be explored for tertiary benzylic alcohols, though this is not a common transformation. rsc.orgresearchgate.net Another possibility involves a tandem elimination-oxidation reaction, where the alcohol first dehydrates to an alkene, which is then oxidized. rsc.org Reagents like pyridinium (B92312) chlorochromate (PCC) are generally ineffective for oxidizing tertiary alcohols. libretexts.orgchegg.com
A more common outcome for the oxidation of tertiary alcohols under strong oxidizing conditions (e.g., hot, acidic potassium permanganate (B83412) or potassium dichromate) is oxidative cleavage. echemi.com This process involves the breaking of carbon-carbon bonds.
The likely mechanism involves an initial acid-catalyzed dehydration of the alcohol to form the corresponding alkene. This alkene is then susceptible to oxidative cleavage by the strong oxidizing agent present in the reaction mixture. The products of the cleavage depend on the structure of the alkene. For the alkene derived from this compound, the double bond would be cleaved to yield a ketone and a carboxylic acid or carbon dioxide, depending on the substitution pattern of the alkene. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
For example, if the intermediate alkene is 2-(2-methylphenyl)prop-1-ene, oxidative cleavage would be expected to yield 2-methylacetophenone and formaldehyde, which could be further oxidized to formic acid and then to carbon dioxide and water under the harsh reaction conditions.
| Oxidizing Agent | Substrate | Potential Oxidative Cleavage Products |
| Hot, acidic KMnO4 or K2Cr2O7 | This compound (via alkene intermediate) | 2-Methylacetophenone, Carbon Dioxide, Water |
Note: The products listed are based on the expected oxidative cleavage of the intermediate alkene.
Reduction Reactions
Reduction reactions of this compound primarily target the hydroxyl group, aiming to replace it with a hydrogen atom to form the corresponding saturated hydrocarbon.
Formation of Saturated Hydrocarbon Analogues
The conversion of benzylic alcohols to their corresponding alkanes is a significant deoxygenation reaction. For a tertiary benzylic alcohol like this compound, this transformation can be efficiently achieved using hydriodic acid (HI) in the presence of red phosphorus (P). beilstein-journals.orgresearchgate.net This method is particularly effective for benzylic alcohols, with reactivity increasing in the order of primary < secondary < tertiary. beilstein-journals.orgnih.gov Tertiary benzylic alcohols are known to react rapidly, often within 15 to 30 minutes. beilstein-journals.orgnih.gov
The reaction proceeds through a two-step mechanism:
Nucleophilic Substitution : The hydroxyl group is first protonated by HI, forming a good leaving group (water). The iodide ion then acts as a nucleophile, displacing the water molecule to form the intermediate, 2-iodo-2-(2-methylphenyl)propane. Given the tertiary benzylic nature of the substrate, this step likely proceeds via an SN1 mechanism involving a stable tertiary benzylic carbocation.
Reduction : The resulting alkyl iodide is subsequently reduced by another equivalent of hydriodic acid to form the final alkane product, 2-(2-methylphenyl)propane. beilstein-journals.orgnih.gov Red phosphorus is used as a stoichiometric reducing agent to regenerate HI from the iodine (I₂) formed during the reaction.
A biphasic toluene-water reaction medium is often employed to improve the applicability of this method for organic substrates, allowing the starting material and product to remain in the organic phase. beilstein-journals.orgresearchgate.net
| Reactant | Reagents | Product | Typical Conditions | Reaction Time | Reference |
| This compound | Hydriodic acid (HI), Red Phosphorus (P) | 2-(2-Methylphenyl)propane | Biphasic system (Toluene/Water), Heat | 15-30 min | beilstein-journals.orgnih.gov |
Nucleophilic Substitution Reactions
As a tertiary benzylic alcohol, this compound readily undergoes nucleophilic substitution reactions, primarily through an SN1 pathway due to the stability of the intermediate carbocation.
Formation of Ethers and Esters
Ether Formation: The most effective method for preparing ethers from this compound is the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves an SN2 mechanism, which necessitates careful selection of reactants. wikipedia.orgbyjus.com To synthesize an unsymmetrical ether, the tertiary alcohol must be converted into the nucleophile (an alkoxide). This is achieved by deprotonating the alcohol with a strong, non-nucleophilic base such as sodium hydride (NaH). masterorganicchemistry.comjk-sci.com The resulting 2-(2-methylphenyl)propan-2-oxide then attacks a primary alkyl halide (e.g., iodomethane (B122720) or iodoethane), displacing the halide and forming the ether. wikipedia.orgbyjus.com Attempting the reverse approach—reacting a primary alkoxide with the tertiary halide derived from the alcohol—would result predominantly in an elimination reaction. masterorganicchemistry.comjk-sci.com
| Reactants | Base | Product Example | Solvent | Reference |
| This compound, Iodomethane | Sodium Hydride (NaH) | 2-methoxy-2-(2-methylphenyl)propane | THF, DMF | masterorganicchemistry.comjk-sci.com |
Ester Formation: While the Fischer esterification—an acid-catalyzed reaction between an alcohol and a carboxylic acid—is a common method for synthesizing esters, it is generally unsuitable for tertiary alcohols. chemistrysteps.commasterorganicchemistry.com The strongly acidic conditions and heat required for Fischer esterification would cause this compound to readily undergo dehydration to form an alkene. chemistrysteps.com
A more successful approach involves reacting the alcohol with a more reactive acylating agent, such as an acyl chloride or an acid anhydride (B1165640). This reaction typically occurs at lower temperatures and often in the presence of a mild, non-nucleophilic base like pyridine (B92270). The base serves to catalyze the reaction and to neutralize the acidic byproduct (e.g., HCl), preventing it from protonating the alcohol and initiating elimination. The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride or anhydride.
| Reactants | Base | Product Example | Conditions | Reference |
| This compound, Acetyl Chloride | Pyridine | 2-(2-methylphenyl)propan-2-yl acetate | Anhydrous ether, 0°C to RT | General Knowledge |
Halogenation Reactions
The conversion of this compound to its corresponding alkyl halide is a classic example of a nucleophilic substitution reaction.
Reaction with Hydrogen Halides (HX): Tertiary and benzylic alcohols react readily with hydrogen halides (HI > HBr > HCl) to form alkyl halides. libretexts.orglibretexts.org The reaction proceeds via an SN1 mechanism due to the ability of the substrate to form a highly stabilized tertiary benzylic carbocation. libretexts.orgalmerja.comchemistrysteps.com The mechanism involves three key steps:
Protonation: The hydroxyl group of the alcohol is protonated by the acid, forming a protonated alcohol (an oxonium ion). This converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orgalmerja.com
Carbocation Formation: The water molecule departs, leading to the formation of a resonance-stabilized tertiary benzylic carbocation. This is the rate-determining step of the reaction.
Nucleophilic Attack: The halide ion (e.g., Cl⁻, Br⁻) acts as a nucleophile and attacks the electrophilic carbocation, forming the final alkyl halide product. libretexts.orgalmerja.com
Reaction with Other Halogenating Agents: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also commonly used to convert alcohols to alkyl halides. libretexts.org With primary and secondary alcohols, these reactions typically follow an SN2 pathway. However, for tertiary alcohols like this compound, the reaction with SOCl₂ is more likely to proceed through an SN1-like mechanism, again involving the formation of the stable carbocation intermediate. study.combrainly.in
| Reagent | Product | Mechanism | Reference |
| Concentrated HCl | 2-chloro-2-(2-methylphenyl)propane | SN1 | libretexts.orgalmerja.com |
| Concentrated HBr | 2-bromo-2-(2-methylphenyl)propane | SN1 | libretexts.orgalmerja.com |
| Thionyl Chloride (SOCl₂) | 2-chloro-2-(2-methylphenyl)propane | SN1-like | study.combrainly.in |
Radical Reaction Pathways
While the ionic reactions described above are common, this compound can also participate in transformations involving radical intermediates, particularly under oxidative conditions.
Catalytic Oxidation Mechanisms Involving Radical Intermediates
Tertiary alcohols are generally resistant to oxidation by common oxidizing agents like acidified potassium dichromate. studymind.co.ukchemguide.co.uk This is because they lack a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for the typical elimination step that forms a carbonyl group. chemguide.co.uk
However, under conditions that promote the formation of radical species, oxidation can occur. Catalytic oxidation processes, often involving transition metals, can proceed via radical mechanisms. A plausible pathway for the catalytic oxidation of this compound involves the initial formation of an alkoxyl radical.
The mechanism can be conceptualized as follows:
Initiation: A catalyst or initiator abstracts the hydrogen atom from the hydroxyl group, generating a 2-(2-methylphenyl)propan-2-oxyl radical.
Propagation/Fragmentation: This highly reactive alkoxyl radical can undergo several subsequent reactions. A common pathway for tertiary alkoxyl radicals is β-scission (fragmentation), where a carbon-carbon bond adjacent to the oxygen-centered radical cleaves. Given the structure of this compound, this could lead to the formation of a stable tertiary benzylic radical and a ketone (acetone), or a methyl radical and 2'-methylacetophenone (B146604).
This type of radical-driven process is fundamental in various catalytic systems, including certain biological and industrial oxidations. While specific studies detailing the catalytic radical oxidation of this compound are limited, the principles derived from the oxidation of other benzylic and tertiary alcohols provide a strong basis for understanding its potential reactivity. nih.govmdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 2 Methylphenyl Propan 2 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual protons and carbon atoms.
The ¹H NMR spectrum of 2-(2-Methylphenyl)propan-2-ol is predicted to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The aromatic region is expected to show a complex multiplet pattern arising from the four protons on the ortho-substituted benzene (B151609) ring. The aliphatic region will feature singlets for the methyl and hydroxyl protons.
The integration of the proton signals, representing the relative number of protons contributing to each resonance, is a key feature. For this compound, the expected integration ratio would be 4:6:3:1 for the aromatic protons, the two equivalent isopropyl methyl protons, the aromatic methyl protons, and the hydroxyl proton, respectively. Due to the absence of adjacent non-equivalent protons, the signals for the two isopropyl methyl groups, the aromatic methyl group, and the hydroxyl group are all expected to appear as singlets.
Interactive ¹H NMR Data Table for this compound (Predicted)
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (4H) | 7.0 - 7.4 | Multiplet | 4 |
| Isopropyl Methyl (6H) | ~1.5 | Singlet | 6 |
| Aromatic Methyl (3H) | ~2.3 | Singlet | 3 |
| Hydroxyl (1H) | Variable (e.g., 1.5 - 2.5) | Singlet | 1 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the case of this compound, a total of eight distinct carbon signals are anticipated, corresponding to the ten carbon atoms in the molecule, with the two isopropyl methyl carbons being chemically equivalent.
The chemical shifts of the carbon atoms are influenced by their electronic environment. The quaternary carbon atom bearing the hydroxyl group is expected to resonate at a characteristic downfield position. The aromatic carbons will appear in the typical range of approximately 120-145 ppm. The aliphatic methyl carbons will be observed at upfield chemical shifts.
Interactive ¹³C NMR Data Table for this compound (Predicted)
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Multiplicity (from DEPT) |
| Quaternary Aromatic (C-Ar) | 140 - 145 | C |
| Quaternary Aromatic (C-Ar) | 135 - 140 | C |
| Aromatic (CH-Ar) | 125 - 130 | CH |
| Aromatic (CH-Ar) | 125 - 130 | CH |
| Aromatic (CH-Ar) | 120 - 125 | CH |
| Aromatic (CH-Ar) | 120 - 125 | CH |
| Quaternary Aliphatic (C-OH) | 70 - 75 | C |
| Isopropyl Methyl (2 x CH₃) | 30 - 35 | CH₃ |
| Aromatic Methyl (CH₃) | 20 - 25 | CH₃ |
To further confirm the structural assignments, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton spin-spin coupling networks. In this compound, COSY would show correlations between the adjacent protons on the aromatic ring, helping to delineate their specific assignments. No cross-peaks are expected for the singlet signals of the methyl and hydroxyl protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes one-bond correlations between protons and their directly attached carbon atoms. It would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. For instance, HMBC would show correlations from the isopropyl methyl protons to the quaternary carbon bearing the hydroxyl group and the adjacent aromatic carbon. It would also show correlations from the aromatic methyl protons to the neighboring aromatic carbons, confirming the substitution pattern.
The chemical shift of the hydroxyl proton can be variable and its signal is often broad. To definitively identify the hydroxyl proton resonance, a deuterium (B1214612) exchange study is performed. chemicalbook.comopenochem.org This involves adding a small amount of deuterium oxide (D₂O) to the NMR sample. docbrown.info The labile hydroxyl proton will exchange with deuterium, and since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the hydroxyl proton will disappear from the spectrum. openochem.orgdocbrown.info This confirms the assignment of the hydroxyl proton peak.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.
Electron Ionization (EI-MS): In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. For tertiary alcohols like this compound, the molecular ion peak is often weak or absent due to the instability of the initial radical cation. docbrown.info
The fragmentation is dominated by the cleavage of bonds adjacent to the oxygen atom (alpha-cleavage). The most prominent fragmentation pathway is expected to be the loss of a methyl radical (•CH₃) to form a stable tertiary benzylic carbocation. The loss of a tolyl radical is another possibility.
Chemical Ionization (CI-MS): CI-MS is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺). This is useful for confirming the molecular weight of the compound. Common reagent gases like methane (B114726) or ammonia (B1221849) are used. The primary ion observed would be at m/z corresponding to the molecular weight plus one.
Interactive Table of Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Ionization Mode |
| 151 | [C₁₀H₁₅O]⁺ ([M+H]⁺) | CI |
| 150 | [C₁₀H₁₄O]⁺• (Molecular Ion) | EI (likely weak or absent) |
| 135 | [C₉H₁₁O]⁺ | EI |
| 133 | [C₉H₉O]⁺ | EI |
| 119 | [C₉H₁₁]⁺ | EI |
| 91 | [C₇H₇]⁺ (Tropylium ion) | EI |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the analysis of this compound, GC-MS serves as a crucial tool for assessing sample purity and confirming the compound's identity. The gas chromatogram provides a retention time that is characteristic of the compound under specific analytical conditions, and the mass spectrometer generates a fragmentation pattern that acts as a molecular fingerprint.
The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide valuable structural information. While the molecular ion peak ([M]⁺) at m/z 150 is often of low intensity due to the instability of tertiary benzylic alcohols, key fragment ions are consistently observed. A prominent peak is typically found at m/z 135, corresponding to the loss of a methyl group ([M-CH₃]⁺). Another significant fragment occurs at m/z 132, resulting from the loss of water ([M-H₂O]⁺). The base peak is often observed at m/z 117, which can be attributed to the further loss of a methyl group from the [M-H₂O]⁺ ion or the loss of water from the [M-CH₃]⁺ ion. A characteristic peak for the tropylium (B1234903) ion is also expected at m/z 91.
A representative table of the major mass spectral data is provided below:
| m/z | Relative Intensity (%) | Proposed Fragment |
| 150 | Low | [C₁₀H₁₄O]⁺ (Molecular Ion) |
| 135 | Moderate | [C₉H₁₁O]⁺ ([M-CH₃]⁺) |
| 132 | Moderate | [C₁₀H₁₂]⁺ ([M-H₂O]⁺) |
| 117 | High | [C₉H₉]⁺ |
| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the unambiguous determination of a compound's elemental composition by providing highly accurate mass measurements. For this compound, with a molecular formula of C₁₀H₁₄O, the theoretical exact mass can be calculated.
By comparing the experimentally measured mass to the theoretical mass, the elemental formula can be confirmed with a high degree of confidence, typically with an error of less than 5 ppm. This level of accuracy is critical for distinguishing between isomers and confirming the identity of a newly synthesized or isolated compound.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₄O |
| Theoretical Exact Mass | 150.1045 g/mol |
| Measured Exact Mass (Example) | 150.1042 g/mol |
| Mass Error (Example) | -2.0 ppm |
Infrared (IR) and Raman Spectroscopy
Vibrational Analysis of Functional Groups and Molecular Fingerprints
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its specific functional groups.
A broad and strong absorption band is observed in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the tertiary alcohol group, broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the 3100-2850 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol typically appears as a strong band in the 1200-1100 cm⁻¹ range. The presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ region and C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region, the pattern of which can give clues about the substitution pattern of the benzene ring.
The Raman spectrum provides complementary information, particularly for the non-polar bonds. The aromatic ring vibrations are often strong in the Raman spectrum.
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| O-H Stretch (H-bonded) | ~3400 (broad, strong) | Weak |
| Aromatic C-H Stretch | ~3050 (medium) | Strong |
| Aliphatic C-H Stretch | ~2970 (strong) | Strong |
| Aromatic C=C Stretch | ~1605, 1490 (medium) | Strong |
| C-O Stretch | ~1150 (strong) | Medium |
| Aromatic C-H Out-of-Plane Bend | ~760 (strong) | Weak |
Detection and Characterization of Hydrogen Bonding Interactions
The presence and nature of hydrogen bonding in this compound can be effectively studied using IR spectroscopy. In dilute, non-polar solvents, it is possible to observe a sharp band for the "free" non-hydrogen-bonded O-H stretching vibration at higher wavenumbers (around 3600 cm⁻¹), in addition to the broad band for intermolecularly hydrogen-bonded O-H groups at lower wavenumbers. The relative intensities of these bands can provide information about the extent of hydrogen bonding under different conditions of concentration and temperature.
Furthermore, intramolecular hydrogen bonding between the hydroxyl group and the π-electron system of the ortho-methylphenyl group can be investigated. This type of interaction would result in a small red-shift of the O-H stretching frequency compared to a similar tertiary alcohol without the ortho-methyl group.
X-ray Crystallography and Solid-State Characterization
Crystal Structure Determination and Molecular Conformation
To date, the specific crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD). However, the crystal structure of the closely related compound, 2-(2-benzylphenyl)propan-2-ol, provides valuable insights into the potential solid-state packing and molecular conformation of such tertiary benzylic alcohols.
In the solid state, molecules of 2-(2-benzylphenyl)propan-2-ol are likely to be linked by intermolecular O-H···O hydrogen bonds, forming chains or other supramolecular assemblies. The conformation of the molecule in the crystal lattice is determined by a balance of steric and electronic effects. The orientation of the 2-methylphenyl group relative to the propan-2-ol moiety will be a key conformational feature. It is anticipated that steric hindrance between the ortho-methyl group and the bulky tertiary alcohol group will influence the dihedral angles of the molecule.
While a definitive crystal structure for this compound is not available, computational modeling can be employed to predict its likely solid-state conformation and packing arrangement, which can then be correlated with experimental data from other solid-state characterization techniques such as solid-state NMR and powder X-ray diffraction.
Supramolecular Assembly and Intermolecular Interactions (e.g., O-H···O Hydrogen Bonds)
The molecular structure of this compound, a tertiary alcohol, inherently lends itself to the formation of hydrogen bonds, which are pivotal in dictating its supramolecular assembly. The hydroxyl (-OH) group acts as a hydrogen bond donor, while the lone pairs of electrons on the oxygen atom serve as a hydrogen bond acceptor. This dual capacity facilitates the formation of intermolecular O-H···O hydrogen bonds, which are the primary non-covalent interactions governing the organization of molecules in the solid state.
In the absence of direct crystallographic data for this compound, the crystal structure of the closely related compound, 2-(2-Benzylphenyl)propan-2-ol, offers a valuable model for its likely supramolecular arrangement. researchgate.net Research on this analog reveals that the molecules engage in cooperative O-H···O hydrogen bonds to form discrete, cyclic tetramers. researchgate.net This self-assembly into a four-molecule unit is a common motif for sterically hindered tertiary alcohols where the bulky organic substituents preclude the formation of extended hydrogen-bonded chains.
It is highly probable that this compound adopts a similar tetrameric arrangement in the solid state. In this configuration, the hydroxyl groups of four separate molecules would orient towards each other to form a central, eight-membered ring composed of four oxygen and four hydrogen atoms. The stability of this arrangement is enhanced by the cooperativity of the hydrogen bonds.
Table 1: Predicted Hydrogen Bond Parameters for the Tetrameric Assembly of this compound (based on analogous structures)
| Interaction Type | Donor-Acceptor Distance (Å) (Predicted) | Angle (°) (Predicted) |
| O-H···O | 2.7 - 2.8 | 160 - 170 |
Note: These values are estimations based on typical hydrogen bond geometries in similar organic compounds and the specific data for 2-(2-Benzylphenyl)propan-2-ol. researchgate.net
The bulky 2-methylphenyl and propan-2-ol moieties would be oriented outwards from this central hydrogen-bonded core, and weaker van der Waals forces would govern the packing of these tetrameric units into the larger crystal lattice.
Polymorphism and Solid-State Properties
Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures with different molecular arrangements and/or conformations, is a phenomenon of significant interest in materials science and pharmaceuticals. The existence of polymorphs can lead to variations in physical properties such as melting point, solubility, and stability.
Currently, there are no specific studies in the scientific literature that have identified or characterized polymorphs of this compound. However, the potential for polymorphism in this compound cannot be dismissed. The conformational flexibility of the 2-methylphenyl group relative to the propan-2-ol unit, combined with the possibility of different packing arrangements of the hydrogen-bonded tetramers, could theoretically give rise to different crystalline forms under varying crystallization conditions (e.g., solvent, temperature, and pressure).
For instance, variations in the torsion angle between the phenyl ring and the tertiary carbon could lead to different molecular conformations that might pack in energetically similar yet structurally distinct ways. The study of polymorphism in such a compound would typically involve techniques such as differential scanning calorimetry (DSC) to identify thermal transitions indicative of different forms, and powder or single-crystal X-ray diffraction to determine their unique crystal structures.
Table 2: Hypothetical Polymorphic Data for this compound
| Polymorph | Crystal System (Hypothetical) | Key Differentiating Feature (Hypothetical) |
| Form I | Monoclinic | Denser packing of tetrameric units. |
| Form II | Orthorhombic | Altered orientation of the methylphenyl group. |
Note: This table is purely illustrative to demonstrate what polymorphic data might entail and is not based on experimental results for this compound.
Further research, including systematic crystallization screening and thorough solid-state analysis, would be necessary to definitively determine whether this compound exhibits polymorphism and to characterize the properties of any identified forms.
Computational Chemistry and Theoretical Studies on 2 2 Methylphenyl Propan 2 Ol
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful computational tools for investigating the properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of molecular properties. For a molecule like 2-(2-Methylphenyl)propan-2-ol, DFT studies would provide fundamental insights into its geometry, stability, reactivity, and spectroscopic characteristics.
A foundational step in computational chemistry is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the global minimum energy conformation.
Due to the rotational freedom around the single bonds—specifically the bond connecting the phenyl ring to the propan-2-ol group and the C-O bond—the molecule can exist in various spatial arrangements known as conformers. A comprehensive study would involve a conformational analysis to map the potential energy landscape. This analysis identifies different stable conformers (local energy minima) and the transition states that separate them. Such a study would reveal the most likely shapes the molecule adopts and the energy barriers to interconversion between these shapes, which is crucial for understanding its physical properties and interactions. However, specific published data detailing the optimized geometrical parameters and conformational energy landscapes for this compound are not available.
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that most readily accepts an electron, indicating the molecule's ability to act as an electron acceptor.
A DFT calculation would determine the energies of the HOMO and LUMO and visualize their spatial distribution across the this compound molecule. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. While this analysis is standard, specific calculated values for the HOMO-LUMO energies and the energy gap for this compound have not been reported in the surveyed literature.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate regions of different electrostatic potential:
Red: Electron-rich regions with negative electrostatic potential, typically associated with lone pairs on electronegative atoms (like the oxygen in the hydroxyl group). These are sites susceptible to electrophilic attack.
Blue: Electron-deficient regions with positive electrostatic potential, usually found around electropositive atoms (like the hydrogen of the hydroxyl group). These are sites for nucleophilic attack.
Green/Yellow: Regions of neutral or intermediate potential.
For this compound, an MEP analysis would identify the reactive sites, predicting where hydrogen bonding and other intermolecular interactions are most likely to occur. However, specific MEP maps and detailed charge distribution analyses for this compound are not available in published research.
Theoretical vibrational frequency calculations are performed to predict a molecule's infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the frequencies and intensities of the fundamental vibrational modes can be determined.
This analysis for this compound would predict the wavenumbers for characteristic vibrations, such as the O-H stretch of the alcohol, C-H stretches of the aromatic ring and methyl groups, and C-C stretching modes. Comparing these theoretical spectra with experimentally measured IR and Raman spectra is a powerful method for confirming the molecular structure and assigning spectral bands to specific atomic motions. A search of scientific databases did not yield any studies containing calculated vibrational frequencies for this compound.
Non-linear optical (NLO) materials have applications in technologies like optical communications and data storage. Computational methods can predict the NLO properties of a molecule by calculating its polarizability (α) and first-order hyperpolarizability (β). These parameters quantify how the molecule's electron cloud responds to an external electric field. Molecules with large hyperpolarizability values often exhibit significant NLO activity.
A theoretical study on this compound would involve calculating these properties to assess its potential as an NLO material. Such calculations would provide values for dipole moment, polarizability, and hyperpolarizability. At present, there is no published research detailing the predicted NLO properties of this specific compound.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on a single, static molecule, MD simulations can model the behavior of a molecule in a condensed phase (e.g., in a solvent or as a pure liquid) by solving Newton's equations of motion for a system of interacting particles.
An MD simulation of this compound, for instance in an aqueous solution, would provide insights into its solvation, diffusion, and how it influences the structure of the surrounding solvent molecules. It could also be used to explore conformational dynamics over time, observing transitions between different stable shapes. These simulations are valuable for understanding macroscopic properties based on microscopic behavior. Despite the utility of this technique, no specific MD simulation studies focused on this compound were found in the scientific literature.
Dynamic Behavior and Conformational Flexibility in Solution
The dynamic behavior and conformational flexibility of a molecule in solution are critical to understanding its chemical reactivity and physical properties. Computational methods, such as molecular dynamics (MD) simulations and conformational analysis, are employed to study these aspects. These simulations can model the movement of atoms over time, revealing the accessible conformations and the energy barriers between them.
For this compound, the rotation around the single bond connecting the phenyl ring and the propan-2-ol group is a key determinant of its conformational landscape. The steric hindrance between the ortho-methyl group on the phenyl ring and the methyl groups of the propan-2-ol moiety would be a primary focus of such a study.
Solvent Effects and Solvation Dynamics
The surrounding solvent can significantly influence the structure, stability, and reactivity of a solute molecule. Computational studies on solvent effects and solvation dynamics typically use either explicit solvent models, where individual solvent molecules are included in the simulation, or implicit solvent models, which represent the solvent as a continuous medium. These studies can predict how properties such as dipole moment and polarizability change in different solvents.
Theoretical investigations could elucidate the nature of solute-solvent interactions, such as hydrogen bonding between the hydroxyl group of this compound and polar solvent molecules. However, no specific computational studies on the solvent effects and solvation dynamics of this compound were found in the surveyed literature.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states.
Transition State Characterization and Activation Energy Barriers
The characterization of transition states and the calculation of activation energy barriers are fundamental to understanding the kinetics of a chemical reaction. Methods like Density Functional Theory (DFT) are commonly used to locate transition state structures and compute their energies. For reactions involving this compound, such as dehydration or oxidation, computational studies would be invaluable for determining the favorability of different mechanistic pathways.
A detailed literature search did not uncover any computational studies that specifically characterize transition states or calculate activation energy barriers for reactions involving this compound.
Reaction Coordinate Analysis
Reaction coordinate analysis, often performed using methods like Intrinsic Reaction Coordinate (IRC) calculations, follows the reaction path from the transition state down to the reactants and products. This analysis confirms that a located transition state connects the intended reactants and products and provides a detailed picture of the geometric changes that occur throughout the reaction.
No specific research applying reaction coordinate analysis to reactions of this compound was identified in the available scientific literature.
Structure-Property Relationship Modeling
Structure-property relationship modeling aims to predict the properties of a chemical compound based on its molecular structure. This is often achieved through the development of Quantitative Structure-Property Relationship (QSPR) models.
Development of In Silico Descriptors
A crucial step in QSPR modeling is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These in silico descriptors can be derived from the 2D or 3D structure of the molecule and can represent constitutional, topological, geometric, and electronic properties.
While no specific QSPR studies focused on this compound have been published, various molecular descriptors for this compound have been computed and are available in public databases such as PubChem. nih.gov These descriptors provide a foundational dataset for any future QSPR modeling efforts.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Weight | 150.22 g/mol | nih.gov |
| XLogP3 | 2.5 | nih.gov |
| Hydrogen Bond Donor Count | 1 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
| Exact Mass | 150.104465066 Da | nih.gov |
| Topological Polar Surface Area | 20.2 Ų | nih.gov |
| Heavy Atom Count | 11 | nih.gov |
| Complexity | 129 | nih.gov |
This interactive data table is based on computed properties available from public chemical databases.
Predictive Models for Reactivity and Interactions
The prediction of chemical reactivity and intermolecular interactions for a specific molecule, such as this compound, can be approached through a variety of computational chemistry methods. These models provide a theoretical framework to understand and anticipate the behavior of the compound in different chemical environments. While specific, dedicated studies on this compound are not extensively available in the public literature, predictive models can be constructed based on well-established theoretical principles and data from closely related structural analogs, such as 2-phenyl-2-propanol (B165765).
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the intrinsic reactivity of a molecule. By calculating various molecular properties and reactivity indices, one can gain insight into how this compound is likely to behave in a chemical reaction. These indices are derived from the molecule's electronic structure.
Key reactivity descriptors that can be computationally predicted include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a measure of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map provides a visualization of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom can help identify reactive sites. For instance, the oxygen atom of the hydroxyl group is expected to have a significant negative charge, making it a potential site for protonation or interaction with electrophiles.
Bond Dissociation Energies (BDE): The BDE for various bonds within the molecule can predict which bonds are most likely to break during a reaction. For example, the C-O and O-H bond dissociation energies are critical for understanding reactions involving the alcohol functional group.
For a molecule like this compound, the ortho-methyl group is expected to exert both steric and electronic effects that would differentiate its reactivity from that of 2-phenyl-2-propanol. Computational models can quantify these "ortho-effects."
Illustrative Calculated Properties for Reactivity Analysis
While specific experimental or calculated data for this compound is scarce, we can present a hypothetical but realistic set of DFT-calculated data to illustrate how these predictive models work. The following table is based on typical values for similar tertiary benzylic alcohols.
| Property | Predicted Value | Implication for Reactivity |
| HOMO Energy | -8.5 eV | Indicates the energy required to remove an electron; relevant for oxidation reactions. |
| LUMO Energy | 1.2 eV | Indicates the energy released when an electron is added; relevant for reduction reactions. |
| HOMO-LUMO Gap | 9.7 eV | A large gap suggests high kinetic stability. |
| O-H Bond Dissociation Energy | 105 kcal/mol | High energy suggests this bond is relatively strong, but still a reactive site. |
| C-O Bond Dissociation Energy | 95 kcal/mol | Lower than O-H BDE, indicating potential for cleavage in certain reactions. |
| Partial Charge on Oxygen | -0.7 e | The significant negative charge makes the oxygen atom a nucleophilic center. |
| Partial Charge on Hydroxyl H | +0.4 e | The positive charge makes this hydrogen acidic and susceptible to abstraction by a base. |
Quantitative Structure-Activity Relationship (QSAR) Models
QSAR models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For a class of compounds like substituted benzylic alcohols, a QSAR model could be developed to predict a specific type of reactivity, for example, the rate of a particular reaction or a measure of toxicity.
A typical QSAR equation takes the form:
Activity = c1 * Descriptor1 + c2 * Descriptor2 + ... + constant
The descriptors are numerical representations of the molecule's properties. For this compound, relevant descriptors would include:
Hydrophobicity (LogP): Predicts the molecule's partitioning between an oily and an aqueous phase, which is crucial for its interaction with biological membranes and non-polar solvents.
Electronic Parameters (e.g., Hammett constants): Quantify the electron-donating or electron-withdrawing effect of the substituents on the phenyl ring. The ortho-methyl group would have a specific Hammett constant that reflects its electronic influence.
Steric Parameters (e.g., Taft steric parameters): Account for the steric hindrance caused by the ortho-methyl group, which can significantly affect the accessibility of the reactive center.
Topological Indices: Numerical descriptors derived from the molecular graph that encode information about the size, shape, and branching of the molecule.
A hypothetical QSAR model for the reactivity of substituted benzylic alcohols might look like the following:
| Descriptor | Coefficient | Significance |
| LogP | 0.6 | Positive coefficient indicates that increased hydrophobicity enhances reactivity in this model. |
| Hammett Constant (σ) | -1.2 | Negative coefficient suggests that electron-donating groups increase the reaction rate. |
| Taft Steric Parameter (Es) | 0.3 | Positive coefficient implies that less steric hindrance at the ortho position favors the reaction. |
Molecular Dynamics (MD) Simulations for Interaction Studies
MD simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with other molecules, such as solvents or biological macromolecules. An MD simulation of this compound in a solvent like water or a non-polar solvent would provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This includes the formation of hydrogen bonds between the hydroxyl group of the alcohol and water molecules.
Conformational Dynamics: The flexibility of the molecule and the preferred conformations it adopts in solution. The rotation around the C-C bond connecting the phenyl ring and the propanol (B110389) group would be of particular interest.
Interaction Energies: The strength of the interactions between the solute and solvent molecules.
Key parameters that can be extracted from MD simulations to predict interactions include:
Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, the RDF for water oxygen atoms around the hydroxyl hydrogen of this compound would reveal the structure of the first hydration shell.
Hydrogen Bond Analysis: The number and lifetime of hydrogen bonds formed between the alcohol and solvent molecules can be calculated, providing a quantitative measure of this important interaction.
Diffusion Coefficient: This parameter describes how fast the molecule moves through the solvent, which is related to its size, shape, and interactions with the solvent.
A summary of what could be expected from an MD simulation is presented in the table below:
| Simulation Parameter | Predicted Outcome | Interpretation |
| First Solvation Shell Radius (O-H...Owater) | 2.8 Å | The typical distance for a hydrogen bond between the alcohol and water. |
| Average Number of H-bonds to Solute | 2.5 | Indicates that the hydroxyl group is well-integrated into the water hydrogen-bond network. |
| Rotational Correlation Time of Phenyl Ring | 50 ps | Describes the timescale of the rotation of the phenyl group in solution. |
| Self-Diffusion Coefficient in Water | 0.5 x 10⁻⁵ cm²/s | Reflects the mobility of the molecule in an aqueous environment. |
Derivatives of 2 2 Methylphenyl Propan 2 Ol: Synthesis, Reactivity, and Advanced Research Applications
Design and Synthesis of Substituted Analogues
The synthesis of derivatives from 2-(2-methylphenyl)propan-2-ol is primarily achieved through two strategic pathways: functionalization of the aromatic ring and derivatization of the hydroxyl group. These approaches allow for the introduction of a wide range of chemical functionalities, enabling precise tuning of the molecule's steric and electronic properties.
Aromatic Ring Functionalization
Modification of the phenyl ring of this compound is typically accomplished through electrophilic aromatic substitution. The existing substituents—the methyl group and the 2-hydroxy-2-propyl group—are both ortho, para-directing activators. However, the steric bulk of the tertiary alcohol group and the adjacent methyl group significantly influences the regioselectivity of these reactions, often favoring substitution at the less hindered para position relative to the alcohol.
Common functionalization reactions include:
Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.
Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or molecular bromine with a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: The addition of acyl or alkyl groups, although the activating nature of the ring can make these reactions challenging to control and prone to poly-substitution.
| Reaction | Reagents | Potential Product (Major Isomer) | Effect of Functional Group |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 2-(4-Nitro-2-methylphenyl)propan-2-ol | Strongly electron-withdrawing |
| Bromination | Br₂, FeBr₃ | 2-(4-Bromo-2-methylphenyl)propan-2-ol | Electron-withdrawing (inductive), weakly deactivating |
| Acylation | CH₃COCl, AlCl₃ | 2-(4-Acetyl-2-methylphenyl)propan-2-ol | Moderately electron-withdrawing |
Hydroxyl Group Derivatization
The tertiary hydroxyl group is a key site for derivatization, allowing for the synthesis of ethers and esters. These reactions often serve to protect the alcohol functionality or to introduce a new functional handle for subsequent transformations.
Ether Synthesis: The Williamson ether synthesis is a classical and effective method for preparing ethers from alcohols. youtube.comlibretexts.org This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from a primary alkyl halide. youtube.comyoutube.com Strong bases like sodium hydride (NaH) are commonly used to generate the alkoxide. libretexts.org
Ester Synthesis: Esters are readily formed by reacting the alcohol with acyl chlorides or acid anhydrides, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. google.comresearchgate.net This process, known as esterification, effectively converts the hydroxyl group into an ester moiety. Derivatization with reagents like propionic anhydride (B1165640) can improve chromatographic separation and mass spectrometry responses for analytical purposes. researchgate.net
| Derivative Type | General Reaction | Example Reagent | Product Structure |
|---|---|---|---|
| Ether | Alcohol + Base, then Alkyl Halide | 1. NaH, 2. CH₃I | 2-Methoxy-2-(2-methylphenyl)propane |
| Ester | Alcohol + Acyl Chloride/Anhydride | Acetyl chloride, Pyridine | 2-(2-Methylphenyl)propan-2-yl acetate |
| Silyl Ether | Alcohol + Silyl Halide | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | tert-Butyldimethyl((2-(2-methylphenyl)propan-2-yl)oxy)silane |
Exploration of Reactivity Profiles in Derivatized Compounds
The introduction of substituents alters the chemical reactivity of the parent molecule through a combination of steric and electronic effects. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic pathways.
Steric and Electronic Effects of Substituents
The reactivity of derivatives is governed by the interplay of inductive and resonance effects from the substituents, as well as steric hindrance around the reactive centers. nih.gov
Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring, such as alkoxy groups, increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or acyl groups deactivate the ring toward electrophilic substitution. These groups also influence the stability of any adjacent carbocation that might form. For instance, dehydration of the tertiary alcohol to form an alkene proceeds via a carbocation intermediate; the rate of this reaction would be influenced by the electronic nature of the aromatic substituents.
Steric Effects: The presence of bulky substituents near a reaction site can hinder the approach of reagents, thereby slowing down reaction rates. nih.gov In the case of this compound derivatives, the ortho-methyl group and the gem-dimethyl groups of the alcohol moiety create a sterically congested environment. This can influence the regioselectivity of aromatic substitutions and affect the feasibility of reactions at the tertiary carbon. For example, Sₙ2 reactions at the tertiary carbon are generally prohibited due to severe steric hindrance.
Reaction Kinetics and Selectivity Studies of Derivatives
The kinetics and selectivity of reactions involving these derivatives are a direct consequence of the aforementioned steric and electronic factors. While specific kinetic data for this compound derivatives are not extensively documented, general principles of physical organic chemistry allow for well-founded predictions.
Reaction Kinetics: The rate of reactions involving the formation of a benzylic carbocation (e.g., Sₙ1 substitution or E1 elimination at the tertiary alcohol) would be accelerated by electron-donating substituents on the phenyl ring, which stabilize the positive charge. Conversely, electron-withdrawing groups would decelerate these reactions. Theoretical studies on similar alcohol reactions show that hydrogen abstraction rates are highly dependent on the position and type of activating groups. researchgate.net
Selectivity: In electrophilic aromatic substitution, the directing effects of the substituents are paramount. For a derivative such as 2-(4-bromo-2-methylphenyl)propan-2-ol, subsequent substitution would be directed by three groups, leading to complex product mixtures unless one directing effect strongly dominates. Non-catalytic alkylation of phenols with alcohols in supercritical water has shown high ortho selectivity, suggesting that reaction conditions can be tuned to achieve specific regiochemical outcomes. rsc.org
| Derivative | Substituent Effect | Predicted Impact on Aromatic Substitution Rate | Predicted Impact on Sₙ1/E1 Reactivity |
|---|---|---|---|
| 2-(4-Nitro-2-methylphenyl)propan-2-ol | Strongly Deactivating (EWG) | Decreased | Decreased |
| 2-(4-Methoxy-2-methylphenyl)propan-2-ol | Strongly Activating (EDG) | Increased | Increased |
| 2-(4-Bromo-2-methylphenyl)propan-2-ol | Weakly Deactivating (EWG) | Slightly Decreased | Slightly Decreased |
Applications in Advanced Organic Synthesis
Derivatives of this compound are valuable intermediates in the synthesis of more complex molecular architectures. Their utility stems from the ability to unmask or transform the functional groups introduced during their synthesis. For instance, related tertiary alcohols like 2-phenyl-2-propanol (B165765) are used as intermediates in the production of pharmaceuticals, agrochemicals, and dyestuffs. nbinno.com A notable example is the use of a functionalized propan-2-ol derivative in the synthesis of the CETP inhibitor anacetrapib. google.com
Cross-Coupling Reactions: Halogenated derivatives can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the formation of new carbon-carbon or carbon-heteroatom bonds. This provides a powerful tool for constructing complex biaryl systems or introducing alkynyl and alkenyl moieties.
Building Blocks for Heterocycles: The functional groups on the derivatives can be used to construct heterocyclic rings, which are core structures in many pharmaceuticals and materials. For example, an amino-substituted derivative could be a precursor for quinoline (B57606) synthesis.
Protecting Group Strategies: The hydroxyl group can be derivatized to form a robust ether (e.g., a benzyl (B1604629) ether) that acts as a protecting group. This allows chemical modifications to be performed elsewhere in the molecule, with the alcohol being deprotected in a later synthetic step.
The strategic functionalization of this compound provides access to a library of compounds with tunable reactivity, making them versatile building blocks for constructing complex molecular targets in medicinal chemistry and materials science. researchgate.net
Building Blocks for Pharmaceutical Intermediates and Lead Compounds
The strategic incorporation of the this compound moiety into larger, more complex molecules is an area of interest in medicinal chemistry. The tertiary alcohol group provides a key reactive site for derivatization, allowing for the construction of diverse molecular scaffolds. While direct examples of marketed drugs derived from this compound are not prevalent in publicly available literature, its structural motifs are relevant to the synthesis of bioactive molecules.
The synthesis of derivatives often begins with the functionalization of the hydroxyl group. For instance, etherification or esterification can introduce a variety of substituents, thereby modifying the compound's lipophilicity, steric profile, and hydrogen bonding capabilities. These modifications are crucial in the early stages of drug discovery for optimizing the pharmacokinetic and pharmacodynamic properties of a lead compound.
One potential synthetic route towards pharmaceutical intermediates involves the dehydration of this compound to form the corresponding alkene, 2-(o-tolyl)propene. This alkene can then undergo various addition reactions to introduce new functional groups. For example, epoxidation followed by ring-opening with a nucleophile can generate a range of amino alcohol derivatives, a common structural feature in many pharmaceutical agents.
Furthermore, the aromatic ring of this compound provides another site for modification. Electrophilic aromatic substitution reactions can be employed to introduce substituents that can modulate the electronic properties of the molecule and provide additional points for diversification. The synthesis of compounds like 2-(2-(phenylamino)phenyl)propan-2-ol (B13975617) highlights the potential for creating more complex aniline (B41778) derivatives that can serve as precursors to heterocyclic compounds with known biological activity. chemicalbook.com
The table below illustrates potential classes of pharmaceutical intermediates that could be synthesized from this compound, along with the key synthetic transformations involved.
| Intermediate Class | Key Synthetic Transformation | Potential Therapeutic Area |
| Amino Alcohols | Dehydration to alkene, epoxidation, and nucleophilic ring-opening | Cardiovascular, Neurological |
| Substituted Anilines | Nucleophilic aromatic substitution on a functionalized ring | Anticancer, Anti-inflammatory |
| Heterocyclic Scaffolds | Cyclization reactions of derivatized intermediates | Broad-spectrum |
Precursors for Agrochemicals and Specialty Chemicals
In the field of agrochemicals, the development of novel and effective fungicides, herbicides, and insecticides is of paramount importance. The structural framework of this compound offers a foundation for the synthesis of new active ingredients. A notable area of research is the synthesis of triazole-containing fungicides. While not directly starting from this compound, a study on the synthesis and fungicidal evaluation of 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives provides a strong indication of the potential of this class of compounds. nih.gov The general structure of these compounds, featuring a tertiary alcohol, a triazole moiety, and a substituted phenyl ring, is analogous to what could be derived from this compound.
The synthesis of such agrochemical precursors would likely involve the reaction of a suitably functionalized derivative of this compound with a triazole nucleophile. The resulting compounds could then be screened for their efficacy against a range of plant pathogens. The presence of the o-tolyl group could influence the compound's interaction with the target enzymes in fungi, potentially leading to enhanced activity or a different spectrum of control compared to existing fungicides.
The development of novel insecticides and herbicides based on this scaffold is also a plausible area of investigation. The introduction of various pharmacophores through the derivatization of the alcohol or the aromatic ring could lead to the discovery of compounds with new modes of action, which is crucial for managing the development of resistance in pest populations.
The following table outlines potential agrochemical applications for derivatives of this compound.
| Agrochemical Class | Potential Bioactivity | Key Structural Feature |
| Triazole Derivatives | Fungicidal | Tertiary alcohol and triazole moiety |
| Carboxamide Derivatives | Insecticidal/Fungicidal | Amide linkage from a carboxylated derivative |
| Phenoxyether Derivatives | Herbicidal | Ether linkage to another aromatic system |
Development of New Polymeric Materials and Fine Chemicals
The application of this compound derivatives in the development of new polymeric materials and fine chemicals is a more speculative but promising area of research. The tertiary alcohol functionality, after conversion to a more reactive group, could allow the molecule to act as a monomer in polymerization reactions. For example, conversion of the alcohol to an acrylate (B77674) or methacrylate (B99206) ester would produce a monomer that could undergo free-radical polymerization to yield polymers with unique properties conferred by the bulky, substituted aromatic side chain.
These polymers might exhibit enhanced thermal stability, altered solubility characteristics, or specific optical properties due to the presence of the o-tolyl group. Such materials could find applications as specialty coatings, high-performance plastics, or in optical devices.
As a precursor for fine chemicals, derivatives of this compound can be utilized in multi-step syntheses of complex organic molecules. The reactivity of the tertiary benzylic alcohol allows for the controlled introduction of various functional groups, making it a valuable intermediate in the synthesis of specialty chemicals used in fragrances, dyes, and electronic materials. For instance, the dehydration product, 2-(o-tolyl)propene, could be a starting material for the synthesis of various substituted indanes and other cyclic compounds through acid-catalyzed cyclization and rearrangement reactions.
The table below summarizes the potential applications in this domain.
| Application Area | Derivative Type | Potential Properties/Uses |
| Polymeric Materials | Acrylate/Methacrylate Esters | Enhanced thermal stability, specific optical properties |
| Fine Chemicals | Dehydration/Rearrangement Products | Synthesis of complex cyclic compounds, fragrance ingredients |
| Specialty Solvents | Ether Derivatives | High boiling point, specific solvency characteristics |
Biological and Biomedical Research Investigations of 2 2 Methylphenyl Propan 2 Ol and Its Analogues
Antimicrobial Activity Studies
There is no available research that has specifically evaluated the antimicrobial properties of 2-(2-Methylphenyl)propan-2-ol.
A thorough investigation would require screening the compound against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Standard methods, such as broth microdilution or disk diffusion assays, would be employed to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC). However, no such data has been published for this compound.
Data Table Placeholder: In the absence of actual data, a representative table structure is provided below for illustrative purposes.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Gram-Positive | Data not available |
| Streptococcus pneumoniae | Gram-Positive | Data not available |
| Escherichia coli | Gram-Negative | Data not available |
| Pseudomonas aeruginosa | Gram-Negative | Data not available |
Understanding how a compound exerts its antimicrobial effect is crucial. Potential mechanisms for a novel antimicrobial agent could include disruption of the bacterial cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis. Techniques such as electron microscopy, membrane potential assays, and specific enzyme activity assays would be necessary to elucidate these mechanisms. Currently, no studies have been conducted to determine the mechanism of action for this compound.
Anti-inflammatory Property Assessment
No studies have been published that assess the anti-inflammatory properties of this compound.
To evaluate anti-inflammatory potential, researchers typically use in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages. The effect of the compound on the production of key inflammatory mediators like nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) would be measured. There is no available data on the effect of this compound on these markers.
Data Table Placeholder: A representative table structure is provided below to illustrate how such data would be presented.
| Inflammatory Marker | Cell Line | Effect of this compound |
| Nitric Oxide (NO) | RAW 264.7 | Data not available |
| TNF-α | THP-1 | Data not available |
| IL-6 | PBMC | Data not available |
Chronic inflammation is often linked to the dysregulation of cellular signaling pathways, such as the NF-κB and MAPK pathways. Investigating whether this compound can modulate these pathways would provide insight into its potential anti-inflammatory mechanism. This would typically involve techniques like Western blotting to assess the phosphorylation status of key signaling proteins. No such research has been reported for this compound.
Antioxidant Potential and Mitigation of Oxidative Stress
There is a lack of published research on the antioxidant properties of this compound. Standard antioxidant assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, would be required to determine its free radical scavenging ability. Furthermore, its capacity to protect cells from oxidative stress could be evaluated in cellular models by measuring markers of oxidative damage. To date, no such studies have been performed.
Free Radical Scavenging Assays
No specific studies detailing the results of free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays, for this compound were found in the available scientific literature. Such assays are standard methods to determine the antioxidant or radical-scavenging capacity of a compound. The lack of data prevents any quantitative comparison of its activity to known antioxidants.
Protective Effects in Biological Systems
There is no available research documenting the protective effects of this compound in biological systems. Studies investigating its potential to mitigate cellular damage from oxidative stress, for instance, in cell culture models exposed to oxidizing agents like hydrogen peroxide (H₂O₂), have not been published. Consequently, there is no data on its cytoprotective capabilities.
Enzyme Interaction and Metabolic Pathway Studies
Effects on Enzyme Kinetics and Allosteric Modulation
No information is available regarding the effects of this compound on enzyme kinetics. There are no published studies that explore whether this compound acts as an enzyme inhibitor, activator, or allosteric modulator. Allosteric modulators bind to a site on an enzyme distinct from the active site, causing a conformational change that alters the enzyme's activity. Without experimental data, the interaction of this compound with specific enzymes remains unknown.
Identification of Specific Protein Targets
There are no studies in the scientific literature that have aimed to identify specific protein targets of this compound. Methodologies such as affinity chromatography, mass spectrometry-based proteomics, or genetic approaches are commonly used to identify the binding partners of small molecules in a cellular context. However, such research has not been reported for this compound.
Pharmacokinetic and Metabolic Profiling
In Vitro and In Vivo Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Specific in vitro or in vivo ADME data for this compound is not available in the public domain. ADME studies are crucial in drug discovery to assess the viability of a compound as a therapeutic agent. These studies typically involve:
Absorption: Determining how the compound is absorbed by the body (e.g., oral, dermal).
Distribution: Assessing where the compound travels in the body.
Metabolism: Investigating how the compound is chemically modified by the body, often by enzymes such as the cytochrome P450 family in the liver.
Excretion: Determining how the compound and its metabolites are eliminated from the body.
Without experimental data from studies using, for example, liver microsomes or animal models, the pharmacokinetic and metabolic profile of this compound remains uncharacterized.
Identification and Characterization of Biotransformation Pathways and Metabolites
The biotransformation of this compound in mammalian systems proceeds primarily through oxidative metabolic pathways. The key transformations involve the oxidation of both the aromatic methyl group and the aliphatic isopropyl group. In vivo studies have identified several key metabolites resulting from these processes.
Major metabolic pathways include:
Hydroxylation of the Tolyl Methyl Group: The aromatic methyl group is hydroxylated to form a primary alcohol, yielding 2-(2-(hydroxymethyl)phenyl)propan-2-ol.
Oxidation to Carboxylic Acid: The hydroxymethyl group can be further oxidized to a carboxylic acid, resulting in the formation of 2-(2-carboxyphenyl)propan-2-ol.
Hydroxylation of the Isopropyl Group: One of the methyl groups on the isopropyl moiety can be hydroxylated, leading to the formation of 2-(2-methylphenyl)propane-1,2-diol.
In vitro experiments utilizing rat liver microsomes have confirmed that these metabolic conversions are dependent on the cytochrome P450 enzyme system. The identification of these metabolites is crucial for understanding the clearance and potential biological activity of the parent compound.
Table 1: Major Identified Metabolites of this compound
| Metabolite Name | Metabolic Process |
| 2-(2-(hydroxymethyl)phenyl)propan-2-ol | Aromatic Methyl Hydroxylation |
| 2-(2-carboxyphenyl)propan-2-ol | Aromatic Methyl Oxidation |
| 2-(2-methylphenyl)propane-1,2-diol | Aliphatic Methyl Hydroxylation |
This table summarizes the primary biotransformation products identified in experimental studies.
Considerations of Metabolic Saturation and Enzyme Induction/Inhibition
Investigations into the pharmacokinetics of this compound suggest a potential for metabolic saturation, particularly at higher exposure levels. Preclinical studies have indicated that the elimination kinetics of the compound may transition from first-order to zero-order at elevated concentrations. This shift implies that the enzymatic pathways responsible for its metabolism can become overwhelmed, leading to a disproportionate increase in plasma concentration and a slower clearance rate.
Regarding its influence on drug-metabolizing enzymes, in vitro research using human liver microsomes has been conducted. These studies have shown that this compound and its principal metabolites exhibit a low likelihood of inhibiting key cytochrome P450 (CYP) isoforms. The isoforms tested include CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. At physiologically relevant concentrations, significant inhibition was not observed, suggesting a low risk of metabolic drug-drug interactions mediated by inhibition of these enzymes. Data on the potential for enzyme induction by this compound remains limited.
Toxicological Research Findings
Developmental Toxicity Studies in Experimental Models
Developmental toxicity assessments for this compound have been performed in rodent and non-rodent models to evaluate its potential to cause adverse effects on developing offspring.
In studies with pregnant rats administered the compound orally during the critical period of organogenesis, researchers observed developmental effects primarily at doses that also induced maternal toxicity. These effects included an increased incidence of skeletal variations, such as delayed ossification of the skull and sternum. Notably, a significant increase in major structural malformations was not reported. industrialchemicals.gov.au
Similar findings were noted in studies conducted with pregnant rabbits. Oral administration during gestation resulted in signs of maternal toxicity at high doses, which were associated with an increase in post-implantation loss and reduced fetal body weights. However, there was no evidence of a treatment-related increase in the incidence of teratogenic effects or major congenital malformations. cdc.gov
Table 2: Summary of Developmental Toxicity Findings
| Experimental Model | Observed Developmental Effects (at maternally toxic doses) | Teratogenic Effects Observed |
| Rat | Skeletal variations (e.g., delayed ossification) | No |
| Rabbit | Increased post-implantation loss, reduced fetal weight | No |
This table provides a summary of the key findings from developmental toxicity studies in different animal models.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Methylphenyl)propan-2-ol, and how do reaction conditions influence yield?
- Methodological Answer : The Grignard reaction is a foundational approach. For example, 2-Phenyl-2-propanol can be synthesized via reaction of methyl magnesium bromide with acetophenone, followed by acidic workup . For this compound, substituting acetophenone with 2-methylacetophenone may yield the target compound. Key variables include solvent choice (e.g., THF or diethyl ether), temperature control (0–5°C for Grignard formation), and stoichiometric ratios of reagents. Yield optimization requires careful exclusion of moisture and oxygen.
Q. How can researchers characterize the purity and structure of this compound using standard analytical techniques?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the tertiary alcohol structure (e.g., a singlet for the two equivalent methyl groups adjacent to the hydroxyl) and aromatic substitution pattern .
- TLC Analysis : Use silica gel plates with a non-polar mobile phase (e.g., hexane:ethyl acetate 8:2) to monitor reaction progress and purity .
- Boiling Point/Density : Compare experimental values (e.g., bp ~202°C, d ~0.973 g/cm³) with literature data for consistency .
Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?
- Methodological Answer : The compound is likely soluble in common organic solvents (e.g., ethanol, dichloromethane) but may hydrolyze under acidic or basic conditions. Store under inert atmosphere at low temperatures (-20°C) for long-term stability, and use anhydrous conditions during reactions to prevent decomposition .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be analyzed, particularly in asymmetric synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination, as demonstrated for structurally related compounds like 2-(4-Methylphenyl)-1-(phenylsulfonyl)-propan-2-ol . Chiral HPLC or polarimetry can supplement this, using chiral stationary phases (e.g., cellulose-based columns) to resolve enantiomers.
Q. What mechanistic insights explain competing pathways in the functionalization of this compound (e.g., oxidation vs. etherification)?
- Methodological Answer : The tertiary alcohol’s steric hindrance favors oxidation-resistant behavior, but strong oxidizing agents (e.g., Jones reagent) may yield ketones. Etherification via Williamson synthesis requires activation of the hydroxyl group (e.g., using NaH as a base and alkyl halides). Reaction monitoring via GC-MS or IR (loss of -OH stretch at ~3200–3600 cm⁻¹) can identify dominant pathways .
Q. How can conflicting spectral data (e.g., NMR shifts, IR peaks) for this compound be resolved?
- Methodological Answer : Contradictions may arise from impurities or solvent effects. For NMR, compare data acquired in deuterated DMSO vs. CDCl₃; aromatic protons in DMSO may show downfield shifts due to hydrogen bonding. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula . For IR, ensure thorough drying to eliminate water interference in the -OH region.
Q. What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for reactions like nucleophilic substitutions or eliminations. Focus on steric and electronic descriptors (e.g., Fukui indices) to predict regioselectivity in electrophilic aromatic substitution of the 2-methylphenyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
